Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

Cloperastine Fendizoate bhiological targets

Author: Smolecule Technical Support Team. Date: February 2026

CAS No.: 85187-37-7
Cat. No.: S584561

Compound Focus: Cloperastine Fendizoate

Get Quote

Biological Targets and Quantitative Data

The table below summarizes the key biological targets of Cloperastine Fendizoate and its associated

quantitative data.

Biological Mechanism of Reported . .
. . Biological Consequence
Target Action Affinity/Potency
Sigma-1 Agonist [1] [2] Ki =20 nM [1] Believed to contribute to antitussive
Receptor efficacy [1].

GIRK/hERG K+
Channel

Histamine H1

Receptor

Muscarinic
Receptors

Experimental Data and Protocols

Blocker [1] [2] [3]

Antagonist [1] [5]
[2]

Anticholinergic

[1]

IC50 = 27 nM [2] [3] [4]

Ki = 3.8 nM [1]

Information not specified

in search results

"Potent" blockade; thought to be
central to cough suppression [1].

Contributes to side effects like
sedation; may provide peripheral
antitussive effect [1] [6].

Contributes to side effects [1].
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Here are the methodologies and key findings from experiments investigating Cloperastine Fendizoate's

biological activities.

In Vitro Assays

The primary in vitro data concerns its potent blockade of potassium channels.

e Target: hERG (Human Ether-a-go-go-Related Gene) K+ channels [2] [3] [4].

e Protocol: Cloperastine was shown to suppress hERG K+ currents in a concentration-dependent
manner [2] [3]. The IC50 value (the concentration that causes half-maximal inhibition) was
determined to be 27 * 3 nM, classifying it as a potent blocker [2] [4] [7].

¢ Significance: This potent blockade of GIRK/hERG channels is considered a likely central mechanism
for its antitussive action [1].

In Vivo Studies

Animal studies have investigated both the efficacy and safety profile of Cloperastine.

e Antitussive & Cardiac Safety Profile: A study in anesthetized guinea pigs demonstrated that a
therapeutic dose of cloperastine (1 mg/kg) prolonged the QT interval and monophasic action potential
duration without affecting the PR interval or QRS width [2] [4] [7]. This indicates an effect on cardiac
repolarization consistent with hERG channel blockade.

e Acute Toxicity: The acute toxicity of Cloperastine Fendizoate is reported to be low. The LD50 in
rats and mice administered via the intraperitoneal route exceeded 1000 mg/kg, and via the oral route
exceeded 2000 mg/kg [2] [4] [7].

Human Pharmacokinetics

A 2022 bioequivalence study in healthy Chinese volunteers provides relevant human pharmacokinetic data

[8].

¢ Analytical Method: Plasma concentrations of cloperastine were determined using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method [8].

¢ Key Parameters: After a single 10 mg oral dose, the half-life (t1/2) was approximately 23.0 + 7.7
hours, and the time to reach peak concentration (Tmax) was 1-1.5 hours. The area under the curve
(AUCO—o0) was 81.0 + 46.9 h-ng/mL [8].
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e Formulation Note: This study confirmed that a test formulation was bioequivalent to the reference
product (HUSTAZOL), and that food intake did not significantly affect the absorption of the drug [8].

Mechanism of Action Workflow

The following diagram illustrates the multi-target mechanism of Cloperastine Fendizoate and its integrated
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This diagram illustrates how Cloperastine Fendizoate suppresses cough through a dual mechanism: by
centrally inhibiting the cough center in the brain via sigma-1 receptor agonism and GIRK channel blockade,
and by peripherally reducing irritation and mucus secretion in the airways via H1 and muscarinic receptor

antagonism [1] [6].

Key Insights for Researchers
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e Multi-Target Profile: Cloperastine's efficacy likely stems from its synergistic action on multiple targets
(central and peripheral) rather than a single pathway [1] [6].

e Cardiac Safety Consideration: The potent hERG channel blockade (IC50 = 27 nM) is a critical
finding. While it may contribute to the therapeutic effect, it also necessitates careful cardiac safety
monitoring, particularly regarding QT interval prolongation, during any further drug development [2]

[4].
e Advantage over Narcotics: A key therapeutic advantage is that it provides central antitussive action
without narcotic effects, respiratory depression, or addiction potential, unlike codeine [5] [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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